N-Oleoyl Valine is a Functional TRPV3 Antagonist, Unlike N-Palmitoyl Valine
In a direct screen of N-acyl amides for antagonist activity at TRPV3, N-Oleoyl Valine was identified as a functional antagonist, while N-Palmitoyl Valine (the saturated 16-carbon analog) was not [1]. N-Oleoyl Valine inhibits TRPV3-mediated calcium influx with an IC₅₀ of approximately 1 µM in HEK-293 cells expressing the human receptor . This demonstrates that the specific unsaturation and chain length of the oleoyl group (18:1) are critical for this pharmacological activity, unlike the fully saturated palmitoyl analog.
| Evidence Dimension | TRPV3 Antagonist Activity |
|---|---|
| Target Compound Data | Active (antagonist); IC₅₀ ≈ 1 µM |
| Comparator Or Baseline | N-Palmitoyl Valine: Inactive |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | HEK-293 cell line expressing human TRPV3; calcium influx assay |
Why This Matters
For researchers investigating TRPV3 signaling in pain, inflammation, or skin biology, N-Oleoyl Valine is a necessary tool; the structurally similar N-Palmitoyl Valine is functionally inert in this assay and will not produce comparable results.
- [1] Raboune, S., Stuart, J.M., Leishman, E., et al. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Front. Cell. Neurosci. 8(195), 1-11 (2014). View Source
